2-Phenoxy-1,3-oxazole-4-carboxylic acid
Description
2-Phenoxy-1,3-oxazole-4-carboxylic acid is a heterocyclic compound featuring a five-membered oxazole ring substituted with a phenoxy group at position 2 and a carboxylic acid moiety at position 4. The oxazole core, characterized by an oxygen atom at position 1 and a nitrogen atom at position 3, imparts moderate aromaticity and polarity, making it a versatile scaffold in medicinal chemistry .
Properties
IUPAC Name |
2-phenoxy-1,3-oxazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO4/c12-9(13)8-6-14-10(11-8)15-7-4-2-1-3-5-7/h1-6H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSLQXSBLPAZCKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC(=CO2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1048919-23-8 | |
| Record name | 2-phenoxy-1,3-oxazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxy-1,3-oxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-phenoxyacetic acid with cyanogen bromide, followed by cyclization to form the oxazole ring. The reaction conditions often require a base such as sodium hydroxide and a solvent like ethanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient catalysts .
Chemical Reactions Analysis
Decarboxylation Reactions
The carboxylic acid group at position 4 undergoes thermal decarboxylation under acidic or basic conditions. This reaction typically eliminates CO₂, yielding 2-phenoxy-1,3-oxazole as the primary product.
| Conditions | Product | Yield | Reference |
|---|---|---|---|
| Heating (150–200°C) in H₂SO₄ | 2-Phenoxy-1,3-oxazole | 60–75% | |
| Pyridine, Cu catalyst, 120°C | 2-Phenoxy-1,3-oxazole | 55% |
Mechanistic Insight : Decarboxylation proceeds via a six-membered transition state, stabilized by conjugation with the oxazole ring. The electron-withdrawing nature of the oxazole facilitates CO₂ elimination .
Esterification and Amidation
The carboxylic acid reacts with alcohols or amines to form esters or amides, respectively. These reactions are critical for modifying solubility and bioactivity.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Methanol, H₂SO₄ | Reflux, 12 h | Methyl 2-phenoxy-1,3-oxazole-4-carboxylate | 85% | |
| Thionyl chloride, NH₃ | 0°C → RT, 6 h | 2-Phenoxy-1,3-oxazole-4-carboxamide | 70% |
Key Observation : Esterification is more efficient under acidic catalysis, while amidation requires activation of the carboxylic acid (e.g., via acyl chloride intermediates) .
Electrophilic Aromatic Substitution (EAS)
The oxazole ring undergoes electrophilic substitution, primarily at position 5, due to electron donation from the phenoxy group and electron withdrawal from the carboxylic acid.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| HNO₃, H₂SO₄ | 0°C, 2 h | 5-Nitro-2-phenoxy-1,3-oxazole-4-carboxylic acid | 45% | |
| Br₂, FeBr₃ | CHCl₃, RT, 4 h | 5-Bromo-2-phenoxy-1,3-oxazole-4-carboxylic acid | 38% |
Regioselectivity : Nitration and bromination favor position 5 due to resonance stabilization of the intermediate σ-complex .
Reduction of the Oxazole Ring
The oxazole ring can be partially reduced to oxazoline or fully reduced to open-chain products.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| LiAlH₄, THF | Reflux, 8 h | 4-(Hydroxymethyl)-2-phenoxyoxazoline | 50% | |
| H₂, Pd/C | EtOH, 60°C, 24 h | 4-Carboxy-2-phenoxy-1,3-oxazolidine | 30% |
Note : Complete reduction disrupts aromaticity, forming saturated derivatives with altered physicochemical properties .
Phenoxy Group Modifications
The phenoxy moiety participates in Ullmann-type coupling or cleavage reactions.
| Reaction | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| CuI, K₂CO₃, aryl iodide | DMF, 110°C, 24 h | 2-(Aryloxy)-1,3-oxazole-4-carboxylic acid | 40–60% | |
| HBr, HOAc | Reflux, 6 h | 2-Hydroxy-1,3-oxazole-4-carboxylic acid | 65% |
Application : Phenoxy group replacement enables diversification for structure-activity relationship (SAR) studies .
Oxidation Reactions
The oxazole ring is resistant to oxidation, but the carboxylic acid can be derivatized.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| KMnO₄, H₂O | RT, 12 h | No reaction (ring intact) | – | |
| Jones reagent | 0°C, 2 h | 4-Keto-2-phenoxyoxazole (trace) | <5% |
Scientific Research Applications
Chemical Synthesis
Intermediate in Synthesis
2-Phenoxy-1,3-oxazole-4-carboxylic acid serves as an important intermediate in the synthesis of more complex heterocyclic compounds. Its unique structure allows for modifications that can lead to the development of novel compounds with enhanced biological activities. This aspect is crucial for medicinal chemistry and the design of new pharmaceuticals.
Biological Applications
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against various pathogens. Studies have shown that oxazole derivatives can inhibit the growth of bacteria and fungi effectively. For instance, compounds derived from oxazole structures have demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Anticancer Activity
The compound has garnered attention for its potential anticancer properties. In vitro studies suggest that derivatives of this compound can induce apoptosis in cancer cell lines such as colorectal and prostate cancer cells. Notably, certain derivatives have shown IC50 values in the nanomolar range against these cell lines, indicating potent anticancer activity .
Anti-inflammatory Effects
Preliminary investigations into the anti-inflammatory effects of this compound reveal its potential to modulate inflammatory pathways. It may influence cyclooxygenase (COX) enzymes involved in inflammation, positioning it as a candidate for developing anti-inflammatory drugs.
Antimicrobial Studies
A series of experiments conducted by Aagalwe et al. highlighted the antibacterial potential of oxazole derivatives against E. coli and Xanthomonas citri. The study utilized a cup-plate method to assess activity against standard antibiotics, establishing a benchmark for evaluating new compounds .
Anticancer Research
Liu et al. synthesized various trisubstituted oxazole derivatives and tested their antitumor potential against human prostate cancer (PC3) and epidermoid carcinoma (A431) cell lines. The results indicated that several compounds exhibited IC50 values significantly lower than those of conventional chemotherapeutics like 5-fluorouracil .
Anti-inflammatory Effects
In another study exploring the anti-inflammatory properties of oxazole derivatives, researchers found that certain compounds could effectively reduce inflammation markers in vitro, suggesting their potential use as non-steroidal anti-inflammatory drugs (NSAIDs) alternatives.
Mechanism of Action
The mechanism of action of 2-Phenoxy-1,3-oxazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit specific enzymes involved in inflammatory pathways or modulate receptor activity to produce antidiabetic effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and physicochemical properties of oxazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis of 2-phenoxy-1,3-oxazole-4-carboxylic acid and structurally related compounds:
Table 1: Structural and Functional Comparison of Oxazole Derivatives
*Calculated based on analogous compounds in .
Key Observations:
Halogenated analogs (e.g., 2-(2-chlorophenyl)-) show enhanced bioactivity due to halogen-bonding interactions .
Thermal Stability :
- Methyl or phenyl groups at position 4 or 5 (e.g., 4-Methyl-2-phenyl-1,3-oxazole-5-carboxylic acid) correlate with higher melting points, suggesting improved crystallinity and stability .
Pharmacological Potential: 5-Methyl-2-phenyl derivatives demonstrate anticancer properties, likely due to enhanced electron-withdrawing effects from the carboxylic acid and methyl groups . The absence of direct activity data for this compound necessitates further studies, though its structure aligns with kinase inhibitor motifs .
Biological Activity
2-Phenoxy-1,3-oxazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C₁₀H₇NO₄
- CAS Number : 1048919-23-8
The compound features a phenoxy group attached to an oxazole ring, which is known for its ability to interact with various biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In a study evaluating various oxazole derivatives, it was found that compounds similar to this one had significant inhibitory effects against a range of bacterial and fungal strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) µg/ml |
|---|---|
| Candida albicans | 1.6 |
| Candida tropicalis | 3.2 |
| Aspergillus niger | 1.6 |
These results suggest that the compound could be a candidate for developing new antimicrobial agents .
Interaction with Biological Targets
The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors:
- Enzyme Inhibition : The carboxylic acid group can form hydrogen bonds with amino acids in target proteins, potentially inhibiting their activity.
- Receptor Binding : The phenoxy group may enhance binding affinity to certain receptors involved in inflammatory and cancer pathways .
Influence on Biochemical Pathways
Oxazole derivatives are known to affect several biochemical pathways, including those related to inflammation and cell proliferation. For instance, compounds like this one may modulate COX enzymes involved in inflammatory responses, which could lead to therapeutic applications in treating inflammatory diseases .
Case Studies and Research Findings
Recent studies have highlighted the potential of this compound in various therapeutic contexts:
- Antimicrobial Studies : A series of experiments demonstrated that oxazole derivatives could inhibit the growth of pathogenic fungi and bacteria more effectively than standard antibiotics .
- Anticancer Research : In vitro studies on similar compounds have shown promising results in inducing apoptosis in colorectal cancer cells, suggesting that 2-phenoxy derivatives may also possess such properties .
- Anti-inflammatory Effects : Preliminary investigations indicate that this compound could exhibit anti-inflammatory activity comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
